molecular formula C26H25N3O5S B2382033 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-66-6

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2382033
CAS No.: 887888-66-6
M. Wt: 491.56
InChI Key: ODLDKQCXSWECME-UHFFFAOYSA-N
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Description

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran core, a phenyl group, and a sulfamoylbenzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a halogenated benzofuran compound in the presence of a palladium catalyst.

    Attachment of Sulfamoylbenzamido Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with Signal Transduction: Disrupting cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide: Unique due to its specific combination of functional groups.

    N-Phenylbenzofuran-2-carboxamide: Lacks the sulfamoylbenzamido moiety, resulting in different chemical and biological properties.

    4-(N,N-diethylsulfamoyl)benzamido derivatives: Similar sulfamoylbenzamido moiety but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran core, a phenyl group, and a sulfamoylbenzamido moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[[4-(diethylsulfamoyl)benzoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-29(4-2)35(32,33)20-16-14-18(15-17-20)25(30)28-23-21-12-8-9-13-22(21)34-24(23)26(31)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDKQCXSWECME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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